1-Benzyl-4-(1,1-difluoroethyl)benzene
Overview
Description
Scientific Research Applications
Through-space Charge Transfer and Emission Color Tuning
A study by Bae et al. (2014) explored compounds like 1,4-Di-(1-Ar-o-carboran-2-yl)benzene, revealing their utility in tuning emission wavelengths through intramolecular charge transfer. This has implications in the development of materials with specific optical properties.
Novel Synthesis of Perfluoro1,4-benzoquinones
The work by Nishiguchi et al. (2008) discusses anodic oxidation of polyfluorinated benzene derivatives, leading to the formation of polyfluoro-1,4benzoquinones. These compounds are of interest in creating fluorinated organic chemicals for various applications, including pharmaceuticals and electronic materials.
Benzylation of Alcohols
Research by Poon and Dudley (2006) introduced a method for converting alcohols into benzyl ethers using a stable organic salt. This has potential applications in organic synthesis and pharmaceuticals.
Secondary Benzylation with Metal Triflates
A study by Noji et al. (2003) showed that secondary benzylation of various nucleophiles could be efficiently achieved using secondary benzyl alcohols and metal triflates. This offers a versatile approach for chemical synthesis.
Fluorine-containing Polyethers
Fitch et al. (2003) synthesized highly fluorinated monomers leading to the production of fluorine-containing polyethers. These materials are noted for their low dielectric properties and thermal stability, making them suitable for electronic applications.
Synthesis of Benzo[b][1,4]oxazin-3(4H)-ones for Antimicrobial Activity
The research by Fang et al. (2011) involved synthesizing derivatives of benzo[b][1,4]oxazin-3(4H)-ones, demonstrating their potential as antimicrobial agents. The presence of fluorine atoms in these compounds was found to enhance their antimicrobial properties.
Covalent Organic Frameworks for Tandem Reactions
A study by Chen et al. (2018) focused on a covalent organic framework that could support Ru nanoparticles for promoting solvent-free one-pot tandem synthesis of imine products. This has potential in catalysis and material science.
properties
IUPAC Name |
1-benzyl-4-(1,1-difluoroethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2/c1-15(16,17)14-9-7-13(8-10-14)11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCSTHMABHFNFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)CC2=CC=CC=C2)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-(1,1-difluoroethyl)benzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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